1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group, a sulfonyl ethyl chain, and a urea moiety linked to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S2/c1-27-17-6-4-16(5-7-17)22-9-11-23(12-10-22)29(25,26)14-8-20-19(24)21-15-18-3-2-13-28-18/h2-7,13H,8-12,14-15H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJRKLLRGIJRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene glycol or other suitable reagents to form the piperazine ring.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Coupling with Thiophen-2-ylmethyl Group: This step involves the reaction of the thiophen-2-ylmethyl group with the piperazine derivative, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophen-2-ylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C21H25F3N4O4S
- Molecular Weight: 448.49 g/mol
- Chemical Structure: The compound features a piperazine core, a sulfonamide group, and a thiophene moiety, contributing to its unique biological activity.
-
Acetylcholinesterase Inhibition
- The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This property is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Neuropharmacological Research
- Antimicrobial Activity
Case Study 1: Neuropharmacology
A study published in Molecules highlighted the synthesis and evaluation of several piperazine derivatives, including 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea. The results demonstrated significant AChE inhibition compared to standard drugs used in Alzheimer's treatment, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another research article focusing on the antibacterial activity of piperazine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that these compounds exhibited notable inhibition zones, suggesting their potential as new antimicrobial agents .
Applications in Drug Development
The unique structural features of this compound make it a valuable candidate for drug development:
- Cognitive Enhancers : Its ability to inhibit AChE positions it as a candidate for developing drugs aimed at treating cognitive impairments associated with aging and neurodegenerative diseases.
- Antimicrobial Agents : Given its promising antibacterial activity, further development could lead to new treatments for antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Urea Motifs
(Molecules, 2013) describes 15 urea derivatives (11a–11o) featuring a piperazine-thiazole scaffold. Key structural differences include:
- Aryl substituents : Variants include chloro, fluoro, trifluoromethyl, and methoxy groups on the phenyl ring.
- Thiazole vs. Thiophene : Unlike the target compound’s thiophen-2-ylmethyl group, these analogs incorporate a thiazole ring, which may alter electronic properties and binding interactions.
- Molecular weights : Ranging from 466.2 to 602.2 [M+H]+, comparable to the estimated molecular weight of the target compound (~500–550 Da).
Table 1: Selected Analogs from
| Compound | Substituent | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 |
The target compound’s 4-methoxyphenyl group (vs. 3-substituted aryl groups in 11a–11o) may enhance metabolic stability due to reduced steric hindrance .
Piperazine Derivatives with Sulfonyl Linkers
highlights JJC8-088 and JJC8-091, piperazine-based dopamine uptake inhibitors featuring a bis(4-fluorophenyl)methyl sulfonyl group. Key differences:
- Urea absence: These compounds lack the urea moiety, instead incorporating alcohol or propanol groups.
- Therapeutic target: Their dopamine transporter (DAT) inhibition contrasts with the unknown target of the urea-containing compound .
describes MK41 (RTC20), a piperazine-thiophene derivative with a trifluoromethylphenyl group. Structural parallels include:
Urea Derivatives with Heterocyclic Modifications
includes a urea compound with a diphenylmethylpiperazine-thiazole scaffold. Notable contrasts:
- Substituent complexity : The diphenylmethyl group and methoxyethyl chain may increase lipophilicity compared to the target compound’s simpler methoxyphenyl group.
- Biological implications: No activity data are provided, but bulkier substituents could hinder blood-brain barrier penetration .
reports a urea-thiadiazole hybrid with a chlorophenyl group. While structurally distinct, its crystallographic data (R factor = 0.068) highlight the importance of planar urea moieties in molecular packing, a feature relevant to the target compound’s solubility .
Biological Activity
The compound 1-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes several functional groups that may influence its interaction with biological targets, particularly neurotransmitter receptors.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 477.6 g/mol. The key structural components include:
- Piperazine ring : Known for modulating neurotransmitter systems.
- Sulfonyl group : Enhances binding affinity and selectivity.
- Thiophen-2-ylmethyl urea moiety : Potentially contributes to biological activity.
Neurotransmitter Interaction
Research indicates that compounds containing piperazine structures often exhibit significant activity against serotonin and dopamine receptors, which are crucial in the treatment of various neurological disorders. The presence of the sulfonyl and urea groups may enhance the compound's ability to modulate these receptor functions, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
Anticancer Potential
In vitro studies have shown that similar piperazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds structurally related to our target compound have been reported to increase the expression of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells . This suggests that our compound may also hold promise as a lead candidate in anticancer drug development.
Study 1: Antitumor Activity
A study exploring the structure-activity relationships (SARs) of piperazine derivatives indicated that modifications in the side chains could significantly enhance anticancer activity. Compounds similar to our target demonstrated effective inhibition of cell proliferation in various cancer lines, including Mia PaCa-2 and PANC-1, with EC50 values indicating potent activity .
Study 2: Neuropharmacological Effects
Another study highlighted the neuropharmacological effects of piperazine derivatives, emphasizing their potential as anxiolytics and antidepressants. The ability of these compounds to interact with serotonin receptors was particularly noted, suggesting that our compound could be evaluated for similar effects .
Comparative Analysis Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-methoxyphenyl)piperazine | Lacks sulfonamide | Moderate receptor activity |
| N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide | Similar structure without thiophene | Varied pharmacological properties |
| Target Compound | Contains sulfonamide and thiophene | Potential for enhanced receptor modulation and anticancer activity |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?
- Synthesis Challenges : The compound’s complexity arises from its sulfonyl, piperazine, and thiophene moieties. Multi-step reactions are required, including sulfonylation of piperazine derivatives and urea coupling .
- Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in sulfonylation steps .
- Catalysts : Triethylamine or DMAP can improve coupling efficiency during urea formation .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxyphenylpiperazine, ClSO₂Et, DCM, 0°C | 65 | 92% |
| Urea Coupling | Thiophen-2-ylmethylamine, CDI, THF, 60°C | 78 | 89% |
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Primary Methods :
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 477.18) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Advanced Validation : X-ray crystallography (if single crystals are obtained) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological targets, and what methods can elucidate its mechanism of action?
- Structural Insights :
- Piperazine-sulfonyl group : Enhances solubility and potential CNS penetration .
- Thiophene moiety : May engage in π-π stacking with aromatic residues in enzyme active sites .
- Mechanistic Studies :
- Molecular docking : Predict binding modes with targets (e.g., kinases, GPCRs) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?
- Common Discrepancies : Poor bioavailability or metabolic instability may reduce in vivo efficacy despite strong in vitro activity.
- Resolution Methods :
- ADME profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability tests .
- Pro-drug design : Modify the urea or sulfonyl groups to enhance pharmacokinetics .
Q. How do structural analogs of this compound compare in terms of activity and selectivity?
- Key Comparisons :
| Analog | Structural Variation | Activity (IC50) | Selectivity |
|---|---|---|---|
| 4-Chlorophenyl analog | Cl instead of OMe | 12 nM (Kinase X) | 10-fold lower vs. off-targets |
| Naphthalene-substituted | Naphthyl instead of thiophene | 45 nM (GPCR Y) | Improved membrane penetration |
- Design Implications : Methoxy groups improve selectivity, while bulkier substituents may compromise solubility .
Q. What in silico tools are recommended for predicting the compound’s toxicity and off-target effects?
- Tools :
- SwissADME : Predicts bioavailability, BBB penetration, and CYP450 interactions .
- ProTox-II : Estimates hepatotoxicity and carcinogenicity risks based on structural fragments .
- Validation : Cross-reference predictions with zebrafish embryo toxicity assays (LC50 > 100 µM recommended) .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
Light/Temperature Stability : Store at 25°C/60% RH vs. 40°C/75% RH for 4 weeks; assess by NMR .
- Data Interpretation : Degradation products >5% warrant formulation optimization (e.g., lyophilization) .
Q. What computational approaches are suitable for optimizing the compound’s pharmacokinetic profile?
- Strategies :
- QSAR Modeling : Correlate logP, PSA, and H-bond donors with bioavailability .
- Metabolite Prediction : Use GLORY or Meteor software to identify vulnerable sites for metabolic engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
